1-((Tetrahydrothiophen-3-yl)methyl)piperazine
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Overview
Description
1-((Tetrahydrothiophen-3-yl)methyl)piperazine is a chemical compound with the molecular formula C9H18N2S and a molecular weight of 186.32 g/mol . This compound features a piperazine ring substituted with a tetrahydrothiophen-3-ylmethyl group, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydrothiophen-3-yl)methyl)piperazine typically involves the reaction of piperazine with tetrahydrothiophene derivatives. One common method includes the alkylation of piperazine with tetrahydrothiophen-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Bulk manufacturing often requires stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-((Tetrahydrothiophen-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
1-((Tetrahydrothiophen-3-yl)methyl)piperazine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Tetrahydrothiophen-3-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The tetrahydrothiophene group may enhance the compound’s binding affinity and specificity for certain targets . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thienylmethyl)piperazine: Similar structure but with a thienyl group instead of a tetrahydrothiophenyl group.
1-(3-Thienylmethyl)piperazine: Similar structure but with a thienyl group at a different position.
1-(4-Methylpiperazin-1-yl)butan-2-one: Contains a piperazine ring with different substituents.
Uniqueness
1-((Tetrahydrothiophen-3-yl)methyl)piperazine is unique due to the presence of the tetrahydrothiophen-3-ylmethyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C9H18N2S |
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Molecular Weight |
186.32 g/mol |
IUPAC Name |
1-(thiolan-3-ylmethyl)piperazine |
InChI |
InChI=1S/C9H18N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2 |
InChI Key |
RMMOLTUYCUVLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1CN2CCNCC2 |
Origin of Product |
United States |
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